Orthogonal Protection Strategy: Z-Asp-OMe vs. Z-Asp(OMe)-OH
Z-Asp-OMe provides orthogonal protection by having a free β-carboxyl group, allowing for selective functionalization at the β-position without affecting the α-carboxyl methyl ester. In contrast, the regioisomer Z-Asp(OMe)-OH (CAS 3160-47-2) has a protected β-methyl ester and a free α-carboxyl group, which dictates a completely different synthetic strategy [1]. While both are used in peptide synthesis, their different reactivities are non-interchangeable [2].
| Evidence Dimension | Protection Group Regiochemistry |
|---|---|
| Target Compound Data | α-carboxyl: Methyl ester (OMe); β-carboxyl: Free acid (OH) |
| Comparator Or Baseline | Z-Asp(OMe)-OH (CAS 3160-47-2): α-carboxyl: Free acid (OH); β-carboxyl: Methyl ester (OMe) |
| Quantified Difference | Qualitative difference in reactivity and synthetic utility |
| Conditions | Structural analysis based on molecular structure |
Why This Matters
This fundamental structural difference determines the compound's role in a synthetic sequence, making substitution impossible without altering the entire peptide design.
- [1] PubChem. (n.d.). Z-Asp(OMe)-OH (CID 3016034). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3016034. View Source
- [2] Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. View Source
